molecular formula C8H13N3S B1372591 4-(Piperazin-1-ylmethyl)-1,3-thiazole CAS No. 933737-25-8

4-(Piperazin-1-ylmethyl)-1,3-thiazole

Cat. No. B1372591
M. Wt: 183.28 g/mol
InChI Key: YRQHAURHWDVVTK-UHFFFAOYSA-N
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Description

4-(Piperazin-1-ylmethyl)-1,3-thiazole, or 4PMT, is a heterocyclic compound with a thiazole ring and piperazine moiety. It is a relatively new compound, first synthesized in 2016, but has already been studied extensively for its potential applications in the field of biochemistry and physiology. This article will provide an overview of 4PMT, including its synthesis method, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its future directions.

Scientific Research Applications

Inhibition of Equilibrative Nucleoside Transporters (ENTs)

4-(Piperazin-1-ylmethyl)-1,3-thiazole: derivatives have been studied for their role as inhibitors of ENTs, which are critical in nucleotide synthesis and chemotherapy. A study has shown that certain analogues of this compound are more selective to ENT2 over ENT1, offering potential for targeted therapies .

Antifungal Applications

The structural analogues of 4-(Piperazin-1-ylmethyl)-1,3-thiazole have been synthesized as potential antifungal agents. These compounds have shown promise in intramolecular cyclization reactions, mediated by polyphosphoric acid, indicating their utility in developing new antifungal treatments .

Anticancer Activity

Novel derivatives of 4-(Piperazin-1-ylmethyl)-1,3-thiazole have been explored for their anticancer applications. These derivatives have been evaluated for cytotoxicity against tumor cell lines, showing potent antitumor activity. This highlights the compound’s potential in cancer research and therapy.

Targeting Poly (ADP-Ribose) Polymerase

Research has been conducted on developing 4-(Piperazin-1-ylmethyl)-1,3-thiazole derivatives that target poly (ADP-ribose) polymerase (PARP) in human breast cancer cells. PARP inhibitors are a class of drugs that can be used to treat cancers with certain DNA repair defects .

properties

IUPAC Name

4-(piperazin-1-ylmethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c1-3-11(4-2-9-1)5-8-6-12-7-10-8/h6-7,9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQHAURHWDVVTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CSC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperazin-1-ylmethyl)-1,3-thiazole

CAS RN

933737-25-8
Record name 1-[(1,3-thiazol-4-yl)methyl]piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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